Cas no 24906-73-8 (1-Difluoromethanesulfonyl-3-nitrobenzene)
1-Difluoromethanesulfonyl-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-[(difluoromethyl)sulfonyl]-3-nitro-
- 1-(difluoromethylsulfonyl)-3-nitrobenzene
- DTXSID60781924
- EN300-141833
- 24906-73-8
- 1-(Difluoromethanesulfonyl)-3-nitrobenzene
- Z1715195771
- 1-difluoromethanesulfonyl-3-nitrobenzene
- AKOS030260870
- 1-Difluoromethanesulfonyl-3-nitrobenzene
-
- Inchi: 1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H
- InChI Key: QKNYWOHIGKHWHC-UHFFFAOYSA-N
- SMILES: S(C(F)F)(C1C=CC=C(C=1)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 236.99075
- Monoisotopic Mass: 236.99073514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 88.3Ų
Experimental Properties
- PSA: 77.28
1-Difluoromethanesulfonyl-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591945-10mg |
1-Difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591945-50mg |
1-Difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D591945-100mg |
1-Difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-141833-0.05g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 0.05g |
$155.0 | 2023-04-20 | |
| Enamine | EN300-141833-0.1g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 0.1g |
$232.0 | 2023-04-20 | |
| Enamine | EN300-141833-0.25g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 0.25g |
$331.0 | 2023-04-20 | |
| Enamine | EN300-141833-0.5g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 0.5g |
$524.0 | 2023-04-20 | |
| Enamine | EN300-141833-1.0g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 1g |
$671.0 | 2023-04-20 | |
| Enamine | EN300-141833-2.5g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 2.5g |
$1315.0 | 2023-04-20 | |
| Enamine | EN300-141833-5.0g |
1-difluoromethanesulfonyl-3-nitrobenzene |
24906-73-8 | 95% | 5g |
$1945.0 | 2023-04-20 |
1-Difluoromethanesulfonyl-3-nitrobenzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-Difluoromethanesulfonyl-3-nitrobenzene
Research Brief on 1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) and Its Applications in Chemical Biology and Pharmaceutical Research
1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in chemical biology and pharmaceutical research. This sulfonyl derivative, characterized by its difluoromethanesulfonyl and nitrobenzene functional groups, serves as a versatile intermediate in organic synthesis and drug discovery. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the context of enzyme inhibition and targeted drug delivery systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1-Difluoromethanesulfonyl-3-nitrobenzene as a key building block for the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that the compound's electron-withdrawing nitro group and the difluoromethanesulfonyl moiety enhance its binding affinity to the enzyme's active site, leading to improved inhibitory potency. These findings highlight its potential as a scaffold for designing next-generation enzyme inhibitors with enhanced selectivity and pharmacokinetic properties.
Another notable application of 1-Difluoromethanesulfonyl-3-nitrobenzene lies in its use as a precursor for the development of fluorinated sulfonamide drugs. A 2022 research article in Organic & Biomolecular Chemistry detailed its incorporation into a series of sulfonamide derivatives with promising antibacterial activity against multidrug-resistant strains. The study emphasized the compound's ability to introduce fluorine atoms into drug molecules, thereby improving their metabolic stability and membrane permeability—a critical factor in addressing antibiotic resistance.
Beyond its pharmaceutical applications, 1-Difluoromethanesulfonyl-3-nitrobenzene has also been explored in chemical biology for labeling and probing biological systems. A recent preprint on bioRxiv (2024) described its use as a reactive handle for site-selective protein modification, leveraging the nitrobenzene group for photoactivation and subsequent conjugation with biomolecules. This approach opens new avenues for studying protein-protein interactions and developing targeted therapeutics with precision.
In conclusion, 1-Difluoromethanesulfonyl-3-nitrobenzene (CAS: 24906-73-8) represents a valuable tool in both drug discovery and chemical biology. Its dual functionality as a synthetic intermediate and a bioactive moiety underscores its versatility, with ongoing research continuing to uncover novel applications. Future studies may focus on optimizing its reactivity profile and expanding its utility in emerging areas such as PROTACs (Proteolysis Targeting Chimeras) and covalent drug design, further solidifying its role in advancing biomedical research.
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